molecular formula C23H30N2 B1663351 Emopamil CAS No. 78370-13-5

Emopamil

Cat. No. B1663351
CAS RN: 78370-13-5
M. Wt: 334.5 g/mol
InChI Key: DWAWDSVKAUWFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emopamil is a calcium channel blocker and a high-affinity ligand of human sterol isomerase . It’s also known as EMP, a phenylalkylamine, and an inhibitor of 5-hydroxytryptamine 5-HT2 receptors . It includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .


Synthesis Analysis

Emopamil is an important enzyme participating in the final steps of cholesterol biosynthesis in mammals . A predictive gene EBP-like, which encodes the protein with a high identity to human EBP, was found in the chicken genome .


Molecular Structure Analysis

Emopamil’s molecular formula is C23H30N2 . Its average mass is 334.498 Da and its monoisotopic mass is 334.240906 Da .


Chemical Reactions Analysis

The emopamil binding protein (EBP) is an important enzyme participating in the final steps of cholesterol biosynthesis in mammals . Inhibition of the EBP-like mRNA expression could restrain the expressions of EBP-like downstream genes (SC5D, DHCR24, and DHCR7) in the cholesterol synthetic pathway, therefore downregulate the liver intracellular T-CHO level .


Physical And Chemical Properties Analysis

Emopamil’s structure consists of an organic amino compound, nitrile compound, and a member of two benzene rings . It includes a chiral quaternary carbon center .

Scientific Research Applications

Neuroprotective Properties in Ischemia

Emopamil, a phenylalkylamine calcium channel blocker, has been studied for its potential neuroprotective properties, particularly in the context of cerebral ischemia. A study involving New Zealand white rabbits explored the effects of emopamil on neurological and neuropathologic outcomes following transient global cerebral ischemia. The results, however, indicated that emopamil did not significantly impact neurologic or neuropathologic outcomes in this model, contrasting with the neuroprotective effects observed with hypothermia (Kim et al., 2002).

Emopamil Binding Protein and Conradi-Hünermann-Happle Syndrome

Emopamil binding protein (EBP) plays a crucial role in cholesterol biosynthesis. Mutations in the gene for EBP are linked to the Conradi-Hünermann-Happle syndrome, an X-linked dominant disease. This syndrome's clinical manifestations, including skeletal and skin involvement, do not directly correlate with the extent of metabolic alterations observable in serum sterol measurements. This indicates a complex relationship between genetic mutations in EBP and the clinical phenotype, highlighting the importance of EBP in understanding certain genetic disorders (Has et al., 2002).

Effects on Postischemic Blood Flow and Neuronal Damage

In a study on rats, the effects of emopamil on local cerebral blood flow (LCBF) and hippocampal cell damage after forebrain ischemia were assessed. The research found that emopamil administration prior to ischemia led to increased LCBF in cortical areas, though these effects did not persist during later phases of reflow. Importantly, emopamil significantly reduced neuronal damage in the hippocampal CA1 sector, suggesting a direct neuroprotective effect unrelated to changes in blood flow (Bielenberg et al., 2004).

Investigation of an EBP-Like Protein

Research has identified a novel EBP-like protein (EBPL) that, unlike EBP, does not have sterol delta8-delta7 isomerase activity or sigma-ligand-binding activity. This discovery of EBPL, which is genetically and functionally distinct from EBP, opens new avenues for investigating sterol metabolism and potential non-cholesterol-related functions of EBPL (Moebius et al., 2003).

Imaging Enhanced P-glycoprotein Function

Emopamil, as a weak substrate for P-glycoprotein(P-gp), has been utilized in the development of (R)-[(11)C]Emopamil, a novel tracer for imaging enhanced P-gp function. This tracer, synthesized for positron emission tomography (PET) studies, demonstrated higher baseline uptake in the brain than (R)-[(11)C]Verapamil, another P-gp tracer. This finding suggests the potential use of (R)-[(11)C]Emopamil in studying P-gp function, which is relevant in understanding drug resistance mechanisms (Toyohara et al., 2016).

Pharmacophore Modeling and Virtual Screening

In the quest to discover novel high-affinity ligands for ERG2, EBP, and sigma-1 receptor (σ1), which are enzymes of sterol metabolism and an enzyme-related protein, pharmacophore models have been employed. This approach led to the identification of new hits, including raloxifene, with affinities for σ1 or EBP of less than 60 nM. Such research contributes to the understanding of sterol metabolism and the identification of potential therapeutic agents (Laggner et al., 2005).

Safety And Hazards

Handling of Emopamil should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

A first-in-human, phase 1 study of DSP-0390, an oral emopamil binding protein (EBP) inhibitor, in patients with recurrent high-grade glioma has been conducted . This research provides a basis for revealing the molecular regulatory mechanism of cholesterol synthesis in birds, contributes insights into the improvement of the growth and development, laying performance, and egg quality in poultry .

properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAWDSVKAUWFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868474
Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Emopamil

CAS RN

78370-13-5
Record name Emopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78370-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emopamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emopamil
Reactant of Route 2
Reactant of Route 2
Emopamil
Reactant of Route 3
Reactant of Route 3
Emopamil
Reactant of Route 4
Reactant of Route 4
Emopamil
Reactant of Route 5
Reactant of Route 5
Emopamil
Reactant of Route 6
Reactant of Route 6
Emopamil

Citations

For This Compound
2,240
Citations
S Silve, PH Dupuy, C Labit-Lebouteiller… - Journal of Biological …, 1996 - ASBMB
Δ8-Δ7 sterol isomerase is an essential enzyme on the sterol biosynthesis pathway in eukaryotes. This endoplasmic reticulum-resident membrane protein catalyzes the conversion of Δ8-…
Number of citations: 150 www.jbc.org
K Okiyama, DH Smith, MJ Thomas… - Journal of neurosurgery, 1992 - thejns.org
… Treatment with (S)-emopamil significantly reduced focal brain edema at 48 hours after brain … following (S)-emopamil treatment. In addition, (S)-emopamil also attenuated the deficits in …
Number of citations: 102 thejns.org
M Matsumoto, MS Scheller, MH Zornow, MA Strnat - Stroke, 1993 - Am Heart Assoc
We sought to determine the effects of two different calcium channel antagonists, S-emopamil and nimodipine, on hippocampal glutamate and glycine release and to compare their …
Number of citations: 36 www.ahajournals.org
GW Bielenberg, D Sauer, J Nughsch, T Beck… - Naunyn-Schmiedeberg's …, 1989 - Springer
… The effects of the calcium entry blocker emopamil on … of emopamil [4 mg/kg racemate or 2 mg/kg (S)-emopamil; iv] … In the histological series (S)-emopamil was applied at doses …
Number of citations: 32 link.springer.com
BW Lin, WD Dietrich, R Busto, MD Ginsberg - Stroke, 1990 - Am Heart Assoc
… (S)-Emopamil is a novel … (S)-emopamil on the histopathologic consequences of global brain ischemia in anesthetized rats. Pretreated rats (« = 15) received 20 mg/kg ip (S)-emopamil 30 …
Number of citations: 28 www.ahajournals.org
GA Rosenberg, MJ Navratil - Stroke, 1994 - Am Heart Assoc
… mg/kg (SJ-emopamil 1 hour after … -emopamil before or shortly after an ischemic or traumatic injury has been shown to be beneficial.Therefore, we investigated the effect of fSj-emopamil …
Number of citations: 20 www.ahajournals.org
H Nakayama, MD Ginsberg, WD Dietrich - Neurology, 1988 - AAN Enterprises
… Article abstract-(S)-Emopamil is a novel calcium channel … In this study, we investigated the effects of (S)-emopamil on the … In three treatment protocols, intraperitoneal (S)-emopamil …
Number of citations: 155 n.neurology.org
GW BIELENBERG… - Cerebral Ischemia and …, 2012 - books.google.com
… Our results demonstrate a tendency towards lower lactate levels in the emopamil-treated … the emopamil group we conclude that the faster lactate disappearance caused by emopamil in …
Number of citations: 0 books.google.com
T Kimura, N Yamamoto, Y Suzuki… - The Journal of …, 2002 - ACS Publications
An asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis(4-methyl-2,6-di-…
Number of citations: 35 pubs.acs.org
C Plangger, H Völkl - Acta neurologica scandinavica, 1995 - Wiley Online Library
… The values of the ICP for the amiloride and s‐emopamil treated animals are significantly p < … of amiloride or (s)‐emopamil. Amiloride and (s)‐emopamil prevent the rise in ICP seen after …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.